1,5-Bis(2-chloroethyl)biuret

Catalog No.
S12404770
CAS No.
16813-30-2
M.F
C6H11Cl2N3O2
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Bis(2-chloroethyl)biuret

CAS Number

16813-30-2

Product Name

1,5-Bis(2-chloroethyl)biuret

IUPAC Name

1-(2-chloroethyl)-3-(2-chloroethylcarbamoyl)urea

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C6H11Cl2N3O2/c7-1-3-9-5(12)11-6(13)10-4-2-8/h1-4H2,(H3,9,10,11,12,13)

InChI Key

YEAPZDVWWPEUCZ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NC(=O)NC(=O)NCCCl

1,5-Bis(2-chloroethyl)biuret is a chemical compound with the molecular formula C6_6H11_{11}Cl2_2N3_3O2_2. It is a derivative of biuret, characterized by the presence of two chloroethyl groups attached to the nitrogen atoms of the biuret structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Substitution Reactions: The chloroethyl groups can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted biuret derivatives.
  • Hydrolysis: In the presence of water or aqueous acids, 1,5-bis(2-chloroethyl)biuret can hydrolyze to yield biuret and 2-chloroethanol.
  • Oxidation and Reduction: Although less common, this compound can undergo oxidation or reduction under specific conditions, which may involve agents like hydrogen peroxide or sodium borohydride.

The reaction conditions typically involve polar solvents like water or ethanol for substitution reactions, while hydrolysis may require acidic or basic conditions.

Research indicates that 1,5-bis(2-chloroethyl)biuret exhibits biological activity that could be relevant in medicinal chemistry. Its mechanism of action involves interaction with biological molecules such as proteins and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these biomolecules, potentially modifying their function. This property is particularly significant in the context of anticancer research, where it may interfere with DNA replication and repair mechanisms.

The synthesis of 1,5-bis(2-chloroethyl)biuret can be achieved through the following general method:

  • Starting Materials: Biuret and 2-chloroethylamine hydrochloride.
  • Procedure:
    • Dissolve biuret in a suitable solvent like water or ethanol.
    • Add 2-chloroethylamine hydrochloride to the solution.
    • Heat the mixture to approximately 60-80°C for several hours.
    • Cool the mixture and isolate the product via filtration or crystallization.

In industrial settings, continuous flow reactors may be employed to enhance yield and ensure consistent quality by optimizing temperature, pressure, and reactant concentrations.

1,5-Bis(2-chloroethyl)biuret has several notable applications:

  • Organic Synthesis: It serves as a reagent and intermediate in the preparation of various organic compounds.
  • Biological Research: The compound is studied for its interactions with proteins and enzymes.
  • Medicinal Chemistry: It is investigated for potential use in drug development, particularly as an anticancer agent.
  • Industrial Uses: Utilized in producing specialty chemicals and materials.

Studies on 1,5-bis(2-chloroethyl)biuret have focused on its interactions with biological targets. Its ability to modify proteins and nucleic acids suggests potential therapeutic applications. Research into its effects on enzyme activity and protein function provides insights into its mechanism of action and possible uses in drug design .

Several compounds share structural similarities with 1,5-bis(2-chloroethyl)biuret. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
1-(2-Chloroethyl)-3-methylureaC5_5H10_{10}ClN2_2OContains one chloroethyl group; used as an herbicide.
3-(2-Chloroethyl)-1,1-dimethylureaC6_6H12_{12}ClN2_2OSimilar structure; used in some medicinal applications.
1-(2-Chloroethyl)-N,N-dimethylureaC6_6H12_{12}ClN2_2OContains dimethyl substitution; used in organic synthesis.

Uniqueness

The unique feature of 1,5-bis(2-chloroethyl)biuret lies in its dual chloroethyl substitution on the biuret framework. This structure enhances its reactivity compared to similar compounds with single chloroethyl substitutions, making it more versatile in

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

227.0228320 g/mol

Monoisotopic Mass

227.0228320 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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